molecular formula C7H4BrFN2 B2888848 4-Amino-3-bromo-2-fluorobenzonitrile CAS No. 2090323-74-1

4-Amino-3-bromo-2-fluorobenzonitrile

Cat. No.: B2888848
CAS No.: 2090323-74-1
M. Wt: 215.025
InChI Key: WBINKGRJEPQKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Scientific Research Applications

4-Amino-3-bromo-2-fluorobenzonitrile has diverse applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-2-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and concentrated sulfuric acid for nitration .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Concentrated Sulfuric Acid: Used for nitration.

    Palladium Catalysts: Used in coupling reactions.

Major Products:

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzonitrile
  • 4-Amino-2-bromo-3-fluorobenzonitrile
  • 2-Fluoro-4-bromobenzonitrile

Comparison: For instance, 4-Bromo-2-fluorobenzonitrile lacks the amino group, making it less versatile in certain synthetic applications .

Properties

IUPAC Name

4-amino-3-bromo-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBINKGRJEPQKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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